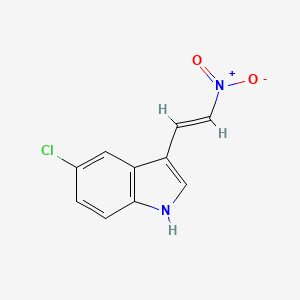

5-Chloro-3-(2-nitrovinyl)-1H-indole

Übersicht

Beschreibung

5-Chloro-3-(2-nitrovinyl)-1H-indole: is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.631 g/mol . This compound belongs to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a chloro group at the 5-position and a nitrovinyl group at the 3-position makes this compound unique and of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(2-nitrovinyl)-1H-indole typically involves the reaction of 5-chloroindole with nitroethene under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to meet the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-3-(2-nitrovinyl)-1H-indole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Ammonia, primary or secondary amines, thiols; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted indoles with various functional groups depending on the nucleophile used.

Reduction: Formation of 5-chloro-3-(2-aminoethyl)-1H-indole.

Oxidation: Formation of oxidized indole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Chloro-3-(2-nitrovinyl)-1H-indole is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It serves as a lead compound for the development of new drugs and therapeutic agents .

Medicine: The compound’s derivatives are explored for their potential use in treating various diseases. Research is ongoing to understand its mechanism of action and its effects on different biological pathways .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in chemical manufacturing .

Wirkmechanismus

The mechanism of action of 5-Chloro-3-(2-nitrovinyl)-1H-indole involves its interaction with specific molecular targets in biological systems. The nitrovinyl group is known to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

3-(2-Nitrovinyl)-1H-indole: Lacks the chloro group at the 5-position, which may affect its reactivity and biological activity.

5-Bromo-3-(2-nitrovinyl)-1H-indole: Similar structure but with a bromo group instead of a chloro group, which can influence its chemical properties and applications.

5-Chloro-3-(2-nitrovinyl)-2H-indole:

Uniqueness: The presence of both the chloro and nitrovinyl groups in 5-Chloro-3-(2-nitrovinyl)-1H-indole imparts unique chemical and biological properties. The chloro group enhances its reactivity in nucleophilic substitution reactions, while the nitrovinyl group contributes to its potential biological activities .

Biologische Aktivität

5-Chloro-3-(2-nitrovinyl)-1H-indole (CAS No. 98993-95-4) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the fifth position and a nitrovinyl group at the third position of the indole ring. Its molecular formula is . The unique electronic properties resulting from the conjugation of the nitrovinyl moiety with the indole structure enhance its potential for various biological applications.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. Its structural features contribute to this activity, making it a candidate for developing new antimicrobial agents.

- Antitumor Activity : A notable area of research has focused on its cytotoxic effects against different cancer cell lines. Studies have shown that this compound exhibits micromolar activity against several cancer types, including glioma and melanoma. It has been reported to induce apoptosis in resistant cancer cell lines, suggesting its potential as an anticancer agent .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects is believed to involve the generation of reactive oxygen species (ROS) and subsequent induction of apoptotic pathways in cancer cells. This property highlights its potential as a therapeutic agent in oncology .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. The most common methods involve:

- Condensation Reactions : Utilizing indole derivatives and nitrovinyl compounds under acidic or basic conditions.

- Electrophilic Substitution : Introducing chlorine into the indole structure through electrophilic aromatic substitution reactions.

These methods not only facilitate the synthesis of this compound but also allow for modifications that can enhance its biological activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-3-(2-nitrovinyl)-1H-indole | Bromine instead of chlorine | Potentially different reactivity due to bromine's larger size |

| 5-Methyl-3-(2-nitrovinyl)-1H-indole | Methyl group at position five | Altered electronic properties affecting biological activity |

| 5-Nitro-3-(2-vinyl)-1H-indole | Nitro group instead of chloro | Different biological activity profile due to nitro substitution |

These comparisons illustrate how variations in substituents can significantly impact the compound's reactivity and biological efficacy.

Case Studies

Several studies have documented the biological effects of this compound:

- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that this compound showed effective cytotoxicity against multiple cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range, indicating strong potential for therapeutic use .

- Antimicrobial Efficacy : In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics.

Eigenschaften

IUPAC Name |

5-chloro-3-[(E)-2-nitroethenyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-8-1-2-10-9(5-8)7(6-12-10)3-4-13(14)15/h1-6,12H/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSELDJQDQUTOTC-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.